
Identifying Novel ZMYND19 Binding Partners: An
In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zndm19

Cat. No.: B15564386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP (Melanin-

concentrating hormone receptor 1-Interacting Zinc-finger Protein), is a protein implicated in

crucial cellular processes, including signal transduction and the regulation of metabolic

pathways. Emerging research has highlighted its role as a negative regulator of the mTORC1

signaling pathway, a central controller of cell growth, proliferation, and metabolism.

Understanding the protein-protein interaction network of ZMYND19 is paramount for

elucidating its precise biological functions and for the development of novel therapeutic

strategies targeting pathways in which it is involved.

This technical guide provides a comprehensive overview of the current knowledge of

ZMYND19 binding partners and offers detailed experimental protocols for the identification of

novel interactors.

Known ZMYND19 Binding Partners
While the ZMYND19 interactome is still being actively investigated, several key binding

partners have been identified. These interactions have been primarily elucidated through co-

immunoprecipitation and functional studies. To date, specific quantitative data on the binding

affinities (e.g., dissociation constants, Kd) for these interactions are not extensively available in

the public domain.
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Binding Partner Method of Identification Cellular Context/Function

MCHR1 (Melanin-

concentrating hormone

receptor 1)

Overlay and pull-down assays,

co-transfection

ZMYND19 is recruited to the

plasma membrane by MCHR1,

suggesting a role in MCHR1

signaling.[1]

Alpha-tubulin and Beta-tubulin
Not specified in available

abstracts

Suggests a potential role for

ZMYND19 in cytoskeletal

dynamics or microtubule-

dependent processes.

MKLN1 (Muskelin 1) Co-immunoprecipitation

Forms a complex with

ZMYND19 to inhibit mTORC1.

[2][3]

Raptor (Regulatory-associated

protein of mTOR)
Co-immunoprecipitation

ZMYND19 binds to Raptor, a

key component of the

mTORC1 complex.[2][4][5]

RagA/C (Ras-related GTP-

binding protein A/C)
Co-immunoprecipitation

ZMYND19/MKLN1 complex

binds to RagA/C, suggesting a

role in the spatial activation of

mTORC1 at the lysosome.[2]

[3][6]

Experimental Protocols for Identifying Novel
ZMYND19 Binding Partners
The following are detailed methodologies for three powerful techniques to identify novel

protein-protein interactions with ZMYND19: Co-immunoprecipitation (Co-IP) followed by Mass

Spectrometry (MS), Yeast Two-Hybrid (Y2H) screening, and Proximity-dependent Biotinylation

(BioID).

Co-immunoprecipitation (Co-IP) Coupled with Mass
Spectrometry (MS)
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Co-IP is a robust method to isolate a protein of interest ("bait," i.e., ZMYND19) and its

interacting partners ("prey") from a cell lysate. Subsequent analysis by mass spectrometry can

identify the co-purified proteins.

a. Cell Lysis and Lysate Preparation

Culture cells expressing endogenous or tagged ZMYND19 to ~80-90% confluency.

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM

EDTA, 1% NP-40, and protease/phosphatase inhibitors). The choice of detergent and salt

concentration may need to be optimized to preserve specific interactions.[7]

Incubate the cell suspension on ice for 30 minutes with periodic vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein

concentration using a standard protein assay (e.g., BCA assay).

b. Immunoprecipitation

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. This

step reduces non-specific binding to the beads.

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

Add a high-quality antibody specific to ZMYND19 or its tag to the pre-cleared lysate. As a

negative control, use an isotype-matched IgG antibody in a parallel sample.

Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.

Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an

additional 1-2 hours at 4°C.

c. Washing and Elution
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Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with ice-cold lysis buffer (the stringency of the wash buffer can be

adjusted by increasing salt or detergent concentration to minimize non-specific interactions).

[7]

After the final wash, aspirate all residual buffer.

Elute the protein complexes from the beads. For mass spectrometry, a common method is to

use a denaturing elution buffer such as urea buffer. Alternatively, on-bead digestion can be

performed.

d. Mass Spectrometry Analysis

The eluted proteins are typically reduced, alkylated, and digested with trypsin.

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

The MS/MS data is then searched against a protein database to identify the proteins present

in the sample.

Candidate ZMYND19 binding partners are those proteins that are significantly enriched in

the ZMYND19 IP compared to the negative control IgG IP.

Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method for identifying binary protein-protein interactions in a

eukaryotic host.

a. Bait and Prey Plasmid Construction

Clone the full-length ZMYND19 cDNA in-frame with a DNA-binding domain (DBD) in a "bait"

vector (e.g., pGBKT7).

A cDNA library from a relevant tissue or cell type is cloned in-frame with a transcription

activation domain (AD) in a "prey" vector (e.g., pGADT7).
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b. Yeast Transformation and Screening

Transform the bait plasmid into a suitable yeast strain (e.g., Y2HGold).

Confirm that the ZMYND19 bait protein is expressed and does not auto-activate the reporter

genes in the absence of a prey protein. This is done by plating the bait-transformed yeast on

selective media.

Transform the prey cDNA library into the yeast strain containing the ZMYND19 bait plasmid.

Plate the transformed yeast on a high-stringency selective medium (e.g., lacking tryptophan,

leucine, histidine, and adenine). Only yeast cells expressing interacting bait and prey

proteins will grow.[8]

c. Identification and Validation of Positive Interactions

Isolate the prey plasmids from the positive yeast colonies.

Sequence the cDNA inserts to identify the potential ZMYND19-interacting proteins.

To confirm the interactions, re-transform the identified prey plasmids with the ZMYND19 bait

plasmid and a control bait plasmid into fresh yeast and re-assess growth on selective media.

Proximity-dependent Biotinylation (BioID)
BioID is a powerful technique to identify both stable and transient protein interactions in a

native cellular environment. It utilizes a promiscuous biotin ligase (BirA*) fused to the protein of

interest.

a. Generation of a ZMYND19-BirA* Fusion Construct

Clone the ZMYND19 cDNA in-frame with the BirA* sequence in a mammalian expression

vector. It is advisable to create both N-terminal and C-terminal fusion constructs.

Include a flexible linker between ZMYND19 and BirA* to minimize steric hindrance.

b. Cell Line Generation and Biotin Labeling
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Transfect the ZMYND19-BirA* construct into the desired cell line. It is recommended to

generate stable cell lines for consistent expression.

As a negative control, generate a cell line expressing BirA* alone.

Verify the correct subcellular localization of the ZMYND19-BirA* fusion protein by

immunofluorescence microscopy.

Culture the cells and supplement the medium with a high concentration of biotin (e.g., 50

µM) for 18-24 hours to allow for biotinylation of proximal proteins.[9]

c. Cell Lysis and Streptavidin Affinity Purification

Lyse the cells under harsh, denaturing conditions to disrupt protein-protein interactions while

preserving the covalent biotinylation.

Incubate the cell lysate with streptavidin-coated beads to capture all biotinylated proteins.[9]

Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.

d. Elution and Mass Spectrometry

Elute the biotinylated proteins from the streptavidin beads.

Identify the eluted proteins by mass spectrometry, as described in the Co-IP/MS protocol.

Candidate ZMYND19 interactors are those proteins significantly enriched in the ZMYND19-

BirA* expressing cells compared to the BirA* alone control cells.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling at the lysosome.
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Caption: Workflow for Co-immunoprecipitation followed by Mass Spectrometry.
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Caption: Workflow for Yeast Two-Hybrid screening to identify binary interactions.
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Caption: Workflow for BioID to identify proximal and interacting proteins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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